molecular formula C10H10N2O2 B1489321 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1167055-31-3

4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1489321
CAS No.: 1167055-31-3
M. Wt: 190.2 g/mol
InChI Key: NMLXTSNTRKVGSX-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1167055-31-3) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.2 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds in this class have been shown to exhibit:

  • Enzyme Inhibition : Some derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
  • Antitumor Activity : There is evidence suggesting that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in cancer cells .

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. For instance:

  • IC50 Values : Certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

2. Anticancer Potential

Studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives possess significant anticancer properties:

  • Mechanisms : These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
  • Case Studies : A study highlighted the effectiveness of these derivatives against specific cancer types, showcasing their potential as chemotherapeutic agents .

Research Findings and Data

StudyCompound TestedBiological ActivityKey Findings
Tageldin et al. (2021)Various pyrazolo derivativesAnti-inflammatorySome compounds showed strong COX-2 inhibition with IC50 values < 0.05 μmol .
MDPI Review (2021)Pyrazolo[1,5-a]pyrimidinesAnticancerHighlighted the potential for inducing apoptosis in cancer cells .
PMC Study (2018)Pyrazole pyridine carboxylic acidsEnzymatic inhibitionIdentified key pharmacophores associated with biological activity through 4D-QSAR analysis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer activity. These compounds have been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can enhance the anticancer efficacy of these compounds .

Enzymatic Inhibition
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid has been investigated for its ability to act as an inhibitor for several enzymes involved in cancer progression. For example, it has been associated with inhibiting BCL6, a transcriptional repressor linked to various malignancies. The binding interactions and modifications of the compound have shown promising results in enhancing selectivity and potency against this target .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of COX-2 activity, making them potential candidates for the development of new anti-inflammatory drugs .

Neuropharmacological Applications

Recent studies have highlighted the neuropharmacological potential of pyrazolo[1,5-a]pyridine derivatives. These compounds may possess psychopharmacological effects that could be beneficial in treating neurological disorders. The modification of functional groups on the pyrazolo core has been linked to improved bioactivity and reduced side effects compared to traditional neuropharmaceuticals .

Material Science

Beyond medicinal applications, this compound is gaining interest in material science due to its photophysical properties. The structural diversity achieved through various synthetic pathways allows for the development of materials with specific optical characteristics suitable for applications in organic electronics and photonic devices .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated significant cytotoxic effects against MCF-7 and HCT116 cell lines with IC50 values indicating potent activity .
COX Inhibition Assay Reported IC50 values comparable to standard drugs like celecoxib, indicating strong anti-inflammatory potential .
Neuropharmacological Screening Identified potential for treating anxiety and depression-like symptoms in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?

The synthesis typically involves condensation of hydrazine derivatives with enaminones or substituted pyrimidines under reflux conditions. For example, describes using ethanol/DMF as solvents, followed by recrystallization or reactions with acyl chlorides in pyridine to introduce substituents . Key steps include:

  • Hydrazine-enaminone cyclization to form the pyrazolo core.
  • Acid-catalyzed functionalization (e.g., nitration or esterification) at position 7 .
  • Characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (pyridine ring protons at δ 6.5–8.5 ppm), and HRMS (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₅O: 254.1042) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

A multi-technique approach is critical:

  • Elemental analysis (e.g., Anal. Calcd: C, 61.65%; H, 4.38%; N, 27.65% vs. Found: C, 61.78%) to verify purity .
  • 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the pyrazolo-pyridine ring .
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize reaction conditions for functionalizing position 7 of the pyrazolo[1,5-a]pyridine scaffold?

Position 7 is highly reactive due to electron-deficient pyridine rings. Key methodologies include:

  • Nitration : Controlled addition of HNO₃ in H₂SO₄ at 0°C to avoid over-nitration .
  • Acylation : Use of benzoyl chloride in pyridine to introduce bulky groups without side reactions .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution, while ethanol improves crystallinity . Computational tools (e.g., quantum chemical path searches) can predict optimal conditions, reducing trial-and-error experiments .

Q. How should researchers address contradictory data in regioselective substitution reactions?

Discrepancies in product distribution often arise from:

  • Reaction temperature : Higher temps favor thermodynamically stable products (e.g., cyanopyrazoles over aminopyrazoles) .
  • pH-dependent tautomerism : Pyrazolo-pyridine derivatives may exist in multiple tautomeric forms, altering reactivity . Resolution strategies:
  • In-situ monitoring (e.g., HPLC or LC-MS) to track intermediate formation.
  • DFT calculations to model energy barriers for competing pathways .

Q. What computational methods aid in designing derivatives with enhanced bioactivity?

  • Docking studies : Screen derivatives against target proteins (e.g., benzodiazepine receptors) to predict binding affinity.
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with biological activity .
  • Reaction path simulations : Use software like Gaussian or ORCA to optimize synthetic routes and minimize byproducts .

Q. Methodological Guidance

Q. How can factorial design improve yield in multi-step syntheses?

Apply a 2³ factorial design to evaluate variables:

FactorLow (-1)High (+1)
Temperature60°C100°C
SolventEthanolDMF
CatalystNonePyridine
Analyze interactions using ANOVA to identify optimal conditions (e.g., DMF + pyridine at 100°C increases yield by 25%) .

Q. What protocols ensure reproducibility in scaling up synthesis?

  • Process control : Maintain strict pH (e.g., 4.5–5.5 for acid-sensitive steps) and moisture levels (<0.1% H₂O).
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity .
  • PAT tools : Use inline spectroscopy (Raman or NIR) for real-time monitoring .

Q. Data Management & Validation

Q. How should researchers handle conflicting spectroscopic data?

  • Cross-validate NMR assignments with DEPT-135 (to distinguish CH₂ groups) and NOE experiments.
  • Compare with literature : For example, pyrazolo-pyridine C-3 carbonyls show distinct ¹³C shifts (δ ~165 ppm) .
  • Replicate syntheses under standardized conditions to isolate experimental error .

Q. What software tools enhance data integrity in collaborative projects?

  • ELN platforms (e.g., LabArchives) for secure, version-controlled data sharing.
  • Cheminformatics pipelines (KNIME or Pipeline Pilot) to automate spectral analysis and structure-activity relationship (SAR) modeling .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling reactive intermediates?

  • Ventilation : Use fume hoods for nitration (HNO₃/H₂SO₄ reactions release toxic NOx gases).
  • PPE : Acid-resistant gloves (e.g., nitrile) and face shields during acylations .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Properties

IUPAC Name

4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(2)9-8(10(13)14)4-11-12(9)5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLXTSNTRKVGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213700
Record name 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-31-3
Record name 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

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